Cas no 229027-89-8 (2-Bromo-4-fluorobenzyl Alcohol)
2-Bromo-4-fluorobenzyl Alcohol Chemical and Physical Properties
Names and Identifiers
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- (2-Bromo-4-fluorophenyl)methanol
- Benzenemethanol, 2-bromo-4-fluoro-
- 2-Bromo-4-fluorobenzyl alcohol
- 2-Bromo-4-Fluorobenzenemethanol
- C7H6BrFO
- Benzenemethanol,2-bromo-4-fluoro-
- (2-bromo-4-fluorophenyl)methan-1-ol
- PubChem3222
- KSC550I1H
- RARECHEM AL BD 1088
- XGAMLBPEVCLQEJ-UHFFFAOYSA-N
- SBB063434
- 2-BROMO-4-FLUOROBENZYLALCOHOL
- VZ34561
- AS03955
- AB06857
- RP04501
- Z397587428
- DTXSID80378395
- (2-bromo-4-fluoro-phenyl)methanol
- PS-8125
- W-206789
- CS-W002661
- B3417
- FT-0655278
- 229027-89-8
- SCHEMBL901450
- MFCD00672925
- SY018199
- EN300-52960
- A816413
- AKOS009158513
- AM61413
- 2-Bromo-4-fluorobenzyl Alcohol
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- MDL: MFCD00672925
- Inchi: 1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
- InChI Key: XGAMLBPEVCLQEJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CO)F
Computed Properties
- Exact Mass: 203.95900
- Monoisotopic Mass: 203.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 1.8
Experimental Properties
- Density: 1.658
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 262 ºC
- Flash Point: 112 ºC
- Water Partition Coefficient: Soluble in water.
- PSA: 20.23000
- LogP: 2.08050
2-Bromo-4-fluorobenzyl Alcohol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
2-Bromo-4-fluorobenzyl Alcohol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Bromo-4-fluorobenzyl Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013215-1g |
2-Bromo-4-fluorobenzyl alcohol |
229027-89-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013215-5g |
2-Bromo-4-fluorobenzyl alcohol |
229027-89-8 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013215-25g |
2-Bromo-4-fluorobenzyl alcohol |
229027-89-8 | 97% | 25g |
£38.00 | 2022-03-01 | |
| Fluorochem | 013215-100g |
2-Bromo-4-fluorobenzyl alcohol |
229027-89-8 | 97% | 100g |
£103.00 | 2022-03-01 | |
| Chemenu | CM101382-500g |
(2-Bromo-4-fluorophenyl)methanol |
229027-89-8 | 95% | 500g |
$342 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019077-100g |
2-Bromo-4-fluorobenzyl Alcohol |
229027-89-8 | 98% | 100g |
¥767 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019077-25g |
2-Bromo-4-fluorobenzyl Alcohol |
229027-89-8 | 98% | 25g |
¥194 | 2024-05-24 | |
| TRC | B692098-100mg |
2-Bromo-4-fluorobenzyl alcohol |
229027-89-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B692098-250mg |
2-Bromo-4-fluorobenzyl alcohol |
229027-89-8 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B692098-500mg |
2-Bromo-4-fluorobenzyl alcohol |
229027-89-8 | 500mg |
$ 87.00 | 2023-04-18 |
2-Bromo-4-fluorobenzyl Alcohol Suppliers
2-Bromo-4-fluorobenzyl Alcohol Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-Bromo-4-fluorobenzyl Alcohol
Professional Introduction to 2-Bromo-4-fluorobenzyl Alcohol (CAS No: 229027-89-8)
2-Bromo-4-fluorobenzyl Alcohol, with the chemical formula C7H7BrFO, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its unique CAS number 229027-89-8, serves as a versatile intermediate in the development of various bioactive molecules. Its structural features, combining a bromine substituent at the second position and a fluorine atom at the fourth position of the benzyl ring, make it a valuable building block for constructing more complex pharmacophores.
The synthesis of 2-Bromo-4-fluorobenzyl Alcohol typically involves fluorination and bromination reactions on a precursor benzyl alcohol. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring its suitability for sensitive applications in drug discovery. The presence of both bromine and fluorine atoms imparts distinct electronic properties to the molecule, influencing its reactivity and interaction with biological targets.
In recent years, 2-Bromo-4-fluorobenzyl Alcohol has been extensively studied for its potential in medicinal chemistry. Its role as a precursor in the synthesis of small-molecule inhibitors has been highlighted in several cutting-edge research publications. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The fluorine atom, in particular, enhances metabolic stability and binding affinity, making it an attractive moiety for drug design.
The pharmaceutical industry has leveraged the unique properties of 2-Bromo-4-fluorobenzyl Alcohol to create novel therapeutic agents. Researchers have reported its incorporation into molecules targeting specific enzymes and receptors involved in neurological disorders. The bromine substituent facilitates further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse chemical libraries.
The compound's significance extends beyond academic research. Industrial applications have emerged, particularly in the production of agrochemicals where similar structural motifs are employed to develop pesticides with improved efficacy and environmental safety. The ability to modify the benzyl alcohol core through selective halogenation provides chemists with a robust platform for innovation.
The latest advancements in computational chemistry have further enhanced the understanding of 2-Bromo-4-fluorobenzyl Alcohol's reactivity. Molecular modeling studies have predicted optimal reaction conditions for its transformation into more complex derivatives, streamlining synthetic routes and reducing experimental trial-and-error. These computational insights are complemented by experimental validations, reinforcing the compound's role as a cornerstone in synthetic organic chemistry.
The versatility of 2-Bromo-4-fluorobenzyl Alcohol is also reflected in its use as a ligand in catalytic systems. Its ability to coordinate with transition metals has been exploited in asymmetric synthesis, where enantioselective transformations are critical for producing chiral drugs. Such applications underscore the compound's importance not only as a synthetic intermediate but also as a functional component in catalytic processes.
In conclusion, 2-Bromo-4-fluorobenzyl Alcohol (CAS No: 229027-89-8) represents a significant advancement in pharmaceutical and organic chemistry. Its unique structural features and broad applicability make it an indispensable tool for researchers aiming to develop innovative therapeutic agents. As scientific understanding evolves, the potential uses of this compound are expected to expand, further solidifying its position as a key intermediate in modern drug discovery and synthesis.
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